Flunitrazolam

概要

説明

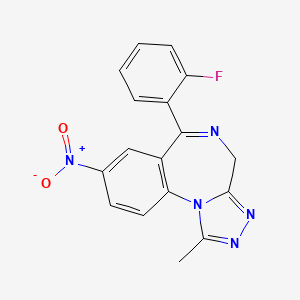

Flunitrazolam is a designer benzodiazepine of the triazolobenzodiazepine class (TBZDs). It is characterized by the presence of a triazole ring fused to a diazepine ring, and is known for its potency and marked antidepressant effects . It’s often sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .

Molecular Structure Analysis

Flunitrazolam’s molecular structure has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC MS/MS), liquid chromatography-quadrupole time of flight-mass spectrometry (LC-QTOF-MS) analysis, and nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

Flunitrazolam has a molecular weight of 337.31 g/mol. It has a XLogP3 value of 1.1, indicating its lipophilicity. It has no hydrogen bond donors and six hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 337.09750280 g/mol. Its topological polar surface area is 88.9 Ų .科学的研究の応用

Application Summary

Flunitrazolam has been studied in the field of forensic toxicology . It is a new designer benzodiazepine and has been characterized in oral fluid after a controlled single administration .

Methods of Application

The use of alternative matrices, such as oral fluid, is steadily gaining recognition in forensic, occupational, and traffic medicine . In the study, Flunitrazolam was detectable in oral fluid between 1 and 8 hours, with estimated concentrations ranging between 7 and 178 pg/mL .

Results or Outcomes

The excretion pattern of Flunitrazolam was presented, providing valuable data for forensic investigations .

Pharmacology

Application Summary

Flunitrazolam is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .

Results or Outcomes

While the pharmacological properties of Flunitrazolam have not been extensively studied, it is believed that Flunitrazolam acts as a positive allosteric modulator at GABA A receptors, thus presenting anxiolytic, sedative, and hypnotic effects .

Drug Screening

Application Summary

Flunitrazolam has been detected in biological fluids during standard blood or urine drug screening . This is particularly useful in forensic investigations, occupational medicine, and traffic medicine.

Methods of Application

Some of these compounds have been detected using immunoassays such as ELISA with high cross-reactivity . A few authors have developed methods to study the elimination rate and the metabolism of specific drugs, including Flunitrazolam .

Recreational Use

Application Summary

Flunitrazolam has been sold online as a designer drug . It is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .

Results or Outcomes

The effects of Flunitrazolam depend on the dose consumed . The most common side effects at low doses are drowsiness, fatigue, and lethargy . At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur . The slow elimination of some benzodiazepines causes their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Chemical Research

Application Summary

Flunitrazolam is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as flunitrazolam is reported anecdotally to be active in the microgram level .

Results or Outcomes

It is active at 0.1 mg . The effects of Flunitrazolam depend on the dose consumed . The most common side effects at low doses are drowsiness, fatigue, and lethargy . At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur .

Medical Research

Application Summary

Benzodiazepines are a class of drugs widely prescribed for the treatment of anxiety, insomnia, epilepsy, muscle spasms or alcohol withdrawal . Flunitrazolam, being a benzodiazepine derivative, could potentially be used in medical research related to these conditions.

Results or Outcomes

Reactive to GABA type A receptors, benzodiazepines have a rapid and weakly toxic symptomatic efficacy . This class of drugs is often diverted from the medical use both by opiates addicts or recreative abusers .

Safety And Hazards

Flunitrazolam is harmful if swallowed, in contact with skin, or if inhaled . The most common side effects at low doses are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur . Severe effects occur when designer benzodiazepines are consumed in combination with opioids .

将来の方向性

Given the limited information on their pharmacology/toxicity, variations in dosage, onset of effects, combination of substances, potency, and general patient or individual variability, the concomitant use of these substances with other drugs entails several and unpredictable risks . More research is needed to fully understand the effects and potential risks of Flunitrazolam.

特性

IUPAC Name |

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLAGIOILLWVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024059 | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flunitrazolam | |

CAS RN |

2243815-18-9 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

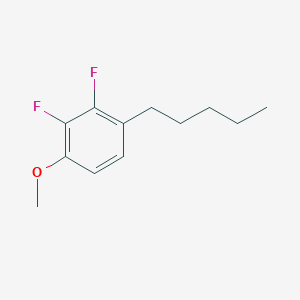

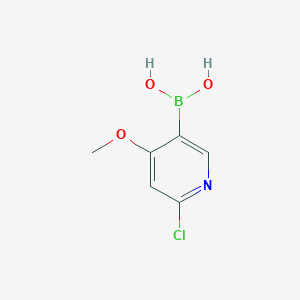

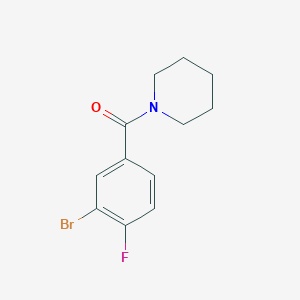

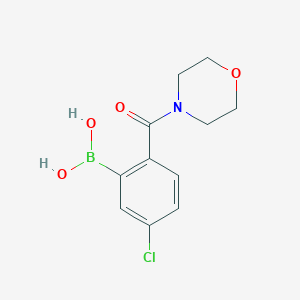

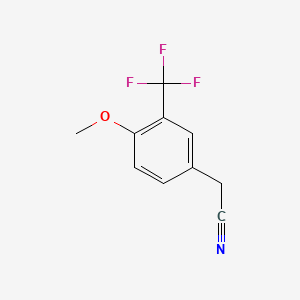

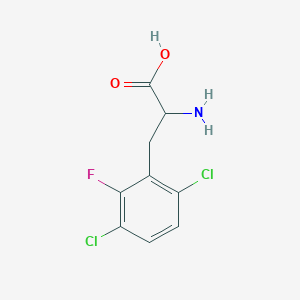

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)